molecular formula C14H12O B3226464 2-Methyl-biphenyl-4-carboxaldehyde CAS No. 1256468-34-4

2-Methyl-biphenyl-4-carboxaldehyde

Cat. No.: B3226464
CAS No.: 1256468-34-4
M. Wt: 196.24 g/mol
InChI Key: KKQFNTUCWIAWBW-UHFFFAOYSA-N
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Description

“2-Methyl-biphenyl-4-carboxaldehyde” is a chemical compound with the empirical formula C14H12O . It has a molecular weight of 196.24 . This compound is used as a building block in chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccccc1-c2ccc(C=O)cc2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.24 and a density of 1.074±0.06 g/cm3 . The boiling point is predicted to be 321.9±21.0 °C .

Safety and Hazards

“2-Methyl-biphenyl-4-carboxaldehyde” may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-biphenyl-4-carboxaldehyde may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Aldehydes in general are known to react with amines to form imines , a process that could potentially alter the function of proteins or other biological molecules.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 19624 suggests that it may be readily absorbed and distributed throughout the body.

Result of Action

Similar compounds have been shown to have diverse biological and clinical applications , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name

3-methyl-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQFNTUCWIAWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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